molecular formula C20H28N2 B296000 2,5-Dihexylterephthalonitrile

2,5-Dihexylterephthalonitrile

Cat. No.: B296000
M. Wt: 296.4 g/mol
InChI Key: QVFHNLFCSOFJED-UHFFFAOYSA-N
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Description

2,5-Dihexylterephthalonitrile is a nitrile-functionalized aromatic compound with hexyl substituents at the 2- and 5-positions of a terephthalonitrile backbone. Such compounds are typically used as intermediates in polymer synthesis, liquid crystals, or organic electronics due to their electron-withdrawing nitrile groups and alkyl chain-induced solubility in non-polar solvents.

Properties

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

2,5-dihexylbenzene-1,4-dicarbonitrile

InChI

InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-20(16-22)18(14-19(17)15-21)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

QVFHNLFCSOFJED-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks explicit data on 2,5-Dihexylterephthalonitrile, two structurally related compounds are discussed:

2,5-Dimethoxyphenylacetonitrile ()

  • Structure : A phenylacetonitrile derivative with methoxy (-OCH₃) groups at the 2- and 5-positions.
  • Key Properties :
    • High purity and stability under standard lab conditions.
    • Reactivity: Methoxy groups act as electron-donating substituents, enhancing electrophilic substitution reactions.
    • Applications: Used in synthesizing complex organic molecules, pharmaceuticals, and agrochemicals.
Property 2,5-Dimethoxyphenylacetonitrile Hypothesized 2,5-Dihexylterephthalonitrile
Substituents Methoxy (-OCH₃) Hexyl (-C₆H₁₃)
Solubility Polar solvents (e.g., ethanol) Non-polar solvents (e.g., hexane, toluene)
Thermal Stability Moderate Likely higher due to alkyl chains
Reactivity Electrophilic substitution favored Nitrile groups may enable cross-coupling
Primary Applications Pharmaceuticals, agrochemicals Polymers, liquid crystals, organic electronics

Diethyl 3,4-Propylenedioxypyrrole-2,5-D ()

  • Structure : A pyrrole derivative with propylenedioxy and ethyl ester groups.
  • Key Properties :
    • Classified as a biochemical reagent and intermediate.
    • Applications: Likely used in organic electronics or catalysis due to its conjugated system.
Property Diethyl 3,4-Propylenedioxypyrrole-2,5-D Hypothesized 2,5-Dihexylterephthalonitrile
Functional Groups Ester, propylenedioxy Nitrile, alkyl
Solubility Moderate in polar aprotic solvents High in non-polar solvents
Electronic Properties Conjugated system for charge transport Nitriles enhance electron affinity
Primary Applications Organic electronics, catalysis Polymers, optoelectronics

Key Research Findings and Trends

Substituent Effects :

  • Methoxy groups () increase solubility in polar media but reduce thermal stability compared to alkyl chains.
  • Hexyl substituents in 2,5-Dihexylterephthalonitrile would improve compatibility with hydrophobic matrices (e.g., polymer blends).

Reactivity Differences :

  • Nitriles (in 2,5-Dihexylterephthalonitrile) are more reactive in cross-coupling reactions than esters or ethers (in and ).

Application Divergence :

  • Methoxy-phenylacetonitriles are preferred in drug synthesis, while alkyl-terephthalonitriles are better suited for materials science.

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